N-(2-hydroxyethyl)octadeca-9,12-dienamide is an organic compound characterized by its unique structure and properties. It is derived from linoleic acid and ethanolamine, forming a molecule that is of significant interest in various scientific fields, including chemistry, biology, and medicine. This compound is known for its potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
The primary source for the synthesis of N-(2-hydroxyethyl)octadeca-9,12-dienamide is linoleic acid, a polyunsaturated fatty acid commonly found in vegetable oils. The synthesis typically involves the reaction of linoleic acid with ethanolamine under controlled conditions to yield the final product.
N-(2-hydroxyethyl)octadeca-9,12-dienamide belongs to the class of amides, specifically fatty acid amides. It is classified as a bioactive lipid due to its involvement in various biological processes and its potential effects on cellular functions.
The synthesis of N-(2-hydroxyethyl)octadeca-9,12-dienamide can be divided into two main steps:
In laboratory settings, the reaction conditions are meticulously controlled to optimize yield and purity. Industrial production may utilize larger reactors and continuous monitoring systems to ensure efficient synthesis. Advanced purification techniques like distillation and crystallization are often employed to isolate the desired product from byproducts.
The molecular formula for N-(2-hydroxyethyl)octadeca-9,12-dienamide is . Its structural representation includes a long hydrocarbon chain with two double bonds at the 9th and 12th positions, along with an amide functional group linked to a hydroxyethyl moiety.
N-(2-hydroxyethyl)octadeca-9,12-dienamide can participate in several chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific reaction conditions and reagents used.
N-(2-hydroxyethyl)octadeca-9,12-dienamide exhibits its biological effects through several mechanisms:
These mechanisms contribute to its potential therapeutic applications in treating inflammatory diseases and other health conditions.
| Property | Data |
|---|---|
| Molecular Formula | C16H31NO2 |
| CAS Number | 10015-67-5 |
| Density | Varies depending on purity |
| Solubility | Soluble in organic solvents |
These properties are crucial for understanding how N-(2-hydroxyethyl)octadeca-9,12-dienamide behaves in various environments and applications.
N-(2-hydroxyethyl)octadeca-9,12-dienamide has numerous applications across different scientific domains:
N-(2-Hydroxyethyl)octadeca-9,12-dienamide (linoleoyl ethanolamide, LEA) functions as a bioactive lipid mediator that directly influences peroxisome proliferator-activated receptor (PPAR) signaling pathways. PPARs are nuclear receptors regulating metabolic homeostasis, inflammation, and cell differentiation. LEA’s linoleic acid backbone enables it to bind PPARγ with high affinity, activating transcription factors that modulate genes involved in fatty acid oxidation and insulin sensitization [5] [6]. This interaction suppresses lipogenic enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), thereby reducing lipid accumulation in hepatocytes. In obesity-related models, LEA-mediated PPARγ activation enhances adiponectin secretion by 2.3-fold, counteracting insulin resistance and metabolic dysregulation [6].
Table 1: PPAR Isoforms Modulated by LEA
| PPAR Isoform | Biological Process | LEA-Induced Effect | Downstream Targets |
|---|---|---|---|
| PPARα | Fatty acid oxidation | ↑ 1.8-fold activation | CPT1A, ACOX1 |
| PPARγ | Adipocyte differentiation | ↑ 2.3-fold activation | Adiponectin, GLUT4 |
| PPARδ | Glucose homeostasis | ↑ 1.5-fold activation | PDK4, UCP3 |
Additionally, LEA disrupts pro-inflammatory lipid mediator synthesis by competitively inhibiting phospholipase A₂ (PLA₂), reducing arachidonic acid release by 40% in macrophages. This shifts eicosanoid production toward anti-inflammatory resolvins, as confirmed by lipidomic profiling [5].
LEA structurally parallels endogenous N-acylethanolamines (NAEs), allowing interactions with canonical endocannabinoid receptors. While exhibiting lower affinity for CB₁ (Kᵢ = 3.7 μM) and CB₂ (Kᵢ = 2.1 μM) than anandamide, LEA acts as a partial agonist of CB₂ receptors on immune cells, attenuating cAMP production by 55% and reducing NF-κB translocation [5] [6]. This immunomodulatory role is pivotal in dampening mast cell degranulation and contact hypersensitivity responses, as evidenced by 60% reduced histamine release in murine dermatitis models [5].
Notably, LEA’s primary influence occurs via non-canonical pathways: It serves as a substrate for fatty acid amide hydrolase (FAAH), yielding linoleic acid metabolites that activate PPARα. This dual receptor modulation creates a crosstalk mechanism where PPARα activation downregulates CB₁ expression in adipose tissue, counteracting diet-induced adiposity [6].
Table 2: Structural Analogs of LEA and Receptor Affinities
| Compound | CB₁ Affinity (Kᵢ, μM) | CB₂ Affinity (Kᵢ, μM) | PPARγ EC₅₀ (μM) |
|---|---|---|---|
| LEA | 3.7 | 2.1 | 8.2 |
| Palmitoylethanolamide (PEA) | >10 | 0.5 | 3.1 |
| Oleoylethanolamide (OEA) | >10 | 4.6 | 1.9 |
LEA induces cancer cell apoptosis through targeted inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme overexpressed in breast adenocarcinoma (MCF-7) cells. Molecular docking studies reveal LEA’s amide group forms hydrogen bonds with PTP1B’s allosteric site (binding affinity: −7.9 kcal/mol), disrupting phosphatase activity by 75% [3]. This inhibition elevates phospho-STAT1/STAT3 ratios by 3.1-fold, activating pro-apoptotic Bcl-2 proteins.
Flow cytometry analyses confirm LEA triggers mitochondrial apoptosis: At 24.64 μM, it induces 47.1% apoptosis in MCF-7 cells via annexin V-FITC/PI staining, paralleled by caspase-9 cleavage. Normal human dermal fibroblasts (HDFs) show no cytotoxicity, indicating cancer-selective effects . The compound’s diene configuration enhances membrane fluidity, facilitating rapid cellular internalization and PTP1B access.
Table 3: Apoptotic Effects of Fatty Acid Amides in MCF-7 Cells
| Compound | EC₅₀ (μM) | PTP1B Inhibition (%) | Apoptosis Rate (%) |
|---|---|---|---|
| LEA | 24.64 ± 1.81 | 75 | 47.1 |
| DHA-ethanolamide (D3) | 15.96 ± 2.89 | 82 | 20.5 |
| Linoleic acid | >100 | 18 | <5 |
LEA suppresses innate immune responses by inhibiting TLR4/MyD88 signaling and NLRP3 inflammasome assembly. In lipopolysaccharide (LPS)-stimulated macrophages, 10 μM LEA reduces TNF-α, IL-1β, and IL-6 secretion by 62%, 58%, and 67%, respectively [5] [9]. This occurs via dual mechanisms: (1) IκBα stabilization, preventing NF-κB nuclear translocation, and (2) enhanced SOCS3 expression, which blocks JAK/STAT phosphorylation.
In dermatological models, topical LEA (0.5% formulation) diminishes leukocyte infiltration by 80% and IFN-γ levels by 73%, outperforming dexamethasone in chronic applications without inducing skin atrophy [5]. The hydroxyethyl group is critical for this activity, as deletion increases IC₅₀ values for cytokine suppression by 8-fold.
Table 4: Cytokine Modulation by LEA in Immune Cells
| Cytokine | LEA IC₅₀ (μM) | Reduction (%) | Mechanism |
|---|---|---|---|
| TNF-α | 5.2 | 62 | IκBα stabilization, NF-κB blockade |
| IL-6 | 7.8 | 67 | JAK2/STAT3 inactivation |
| IL-1β | 4.5 | 58 | NLRP3 inflammasome inhibition |
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8